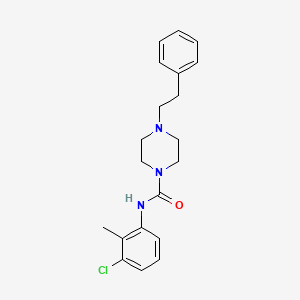![molecular formula C13H16N2OS2 B5312484 3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5312484.png)
3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an isobutyl group, a thienyl group, and a sulfanyl group
Preparation Methods
The synthesis of 3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically formed through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base.
Attachment of the Thienyl Group: The thienyl group is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thienyl boronic acids or stannanes.
Addition of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The thienyl and isobutyl groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules, using catalysts like palladium or copper.
Scientific Research Applications
3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability, for use in electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
3-ISOBUTYL-5-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:
Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Other imidazole derivatives, which are widely studied for their pharmacological activities.
Sulfur-containing Heterocycles: Compounds with sulfur atoms in their structure, known for their unique chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5E)-3-(2-methylpropyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-8(2)7-15-12(16)11(14-13(15)17)6-10-5-4-9(3)18-10/h4-6,8H,7H2,1-3H3,(H,14,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJESJQMGSXHW-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=S)N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)N(C(=S)N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)
![3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)

![1-(3-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
![5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5312464.png)

![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)

![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
